5-methyl-N-[4-(1-morpholin-4-ylethyl)phenyl]thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-[4-(1-morpholin-4-ylethyl)phenyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a methyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[4-(1-morpholin-4-ylethyl)phenyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring, which is functionalized with a sulfonamide group. The introduction of the morpholine moiety is achieved through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance the efficiency and safety of the production process. Purification steps such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[4-(1-morpholin-4-ylethyl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the sulfonamide group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiophene ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
5-methyl-N-[4-(1-morpholin-4-ylethyl)phenyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-[4-(1-morpholin-4-ylethyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The morpholine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-[4-(1-piperidin-4-ylethyl)phenyl]thiophene-2-sulfonamide
- 5-methyl-N-[4-(1-pyrrolidin-4-ylethyl)phenyl]thiophene-2-sulfonamide
- 5-methyl-N-[4-(1-piperazin-4-ylethyl)phenyl]thiophene-2-sulfonamide
Uniqueness
Compared to similar compounds, 5-methyl-N-[4-(1-morpholin-4-ylethyl)phenyl]thiophene-2-sulfonamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable candidate for various applications.
Properties
IUPAC Name |
5-methyl-N-[4-(1-morpholin-4-ylethyl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-13-3-8-17(23-13)24(20,21)18-16-6-4-15(5-7-16)14(2)19-9-11-22-12-10-19/h3-8,14,18H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNYDQFCIJGNAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C(C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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